4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide
Overview
Description
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with piperazine and piperidine moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of Piperazine and Piperidine Moieties: The piperazine and piperidine groups are introduced through nucleophilic substitution reactions, where the benzamide core reacts with 4-methylpiperazine and 3-(piperidin-1-yl)propylamine under controlled conditions.
Sulfonylation: The final step involves the sulfonylation of the piperazine moiety using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The piperazine and piperidine moieties play a crucial role in its binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide: shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
N-(3-(piperidin-1-yl)propyl)-4-(methylsulfonyl)benzamide: A similar compound with slight variations in the substituents.
Uniqueness
The unique combination of piperazine, piperidine, and sulfonyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-(3-piperidin-1-ylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3S/c1-23-14-16-25(17-15-23)29(27,28)18-19-6-8-20(9-7-19)21(26)22-10-5-13-24-11-3-2-4-12-24/h6-9H,2-5,10-18H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMBRWXMUVNUMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCCCN3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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